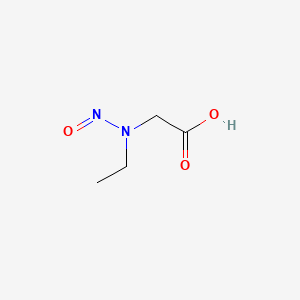

N-Ethyl-N-nitrosoglycine

Description

Structure

3D Structure

Properties

CAS No. |

40910-99-4 |

|---|---|

Molecular Formula |

C4H8N2O3 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

2-[ethyl(nitroso)amino]acetic acid |

InChI |

InChI=1S/C4H8N2O3/c1-2-6(5-9)3-4(7)8/h2-3H2,1H3,(H,7,8) |

InChI Key |

FGIAIVMJOQGFOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)O)N=O |

Origin of Product |

United States |

Synthesis and Formation Pathways of N Ethyl N Nitrosoglycine and Analogues

Chemical Synthesis Methodologies

The chemical synthesis of N-Ethyl-N-nitrosoglycine, a type of N-nitrosamine, is achieved through the nitrosation of its secondary amine precursor, N-ethylglycine. The methodologies vary primarily in the choice of the nitrosating agent and the reaction conditions employed.

The primary organic precursor for the synthesis is N-ethylglycine . This compound can be prepared by reacting ethylamine (B1201723) with glyoxylic acid in an alcohol solvent like isopropanol, followed by hydrogenation using a palladium on charcoal catalyst. chemicalbook.com The resulting N-ethylglycine serves as the substrate for the subsequent nitrosation step.

The nitrosating agent is the source of the nitroso group (-N=O). Common sources include:

Sodium Nitrite (B80452) (NaNO₂): This is a traditional and widely used reagent. schenautomacao.com.br It is typically used in conjunction with a strong mineral acid, such as hydrochloric acid (HCl), to generate the active nitrosating species, nitrous acid (HNO₂), in situ. schenautomacao.com.brresearchgate.net

tert-Butyl Nitrite (TBN): A more modern and versatile reagent, TBN allows for the nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. schenautomacao.com.brrsc.org Its use is advantageous as it often leads to high yields and simplifies the isolation process, with tert-butanol (B103910) being a benign byproduct. schenautomacao.com.br

Nitric Oxide (NO): In some procedures, nitric oxide gas can be used directly to nitrosate secondary amines under superatmospheric pressure. google.com

The conditions for the nitrosation reaction are highly dependent on the chosen precursor.

Acid-Catalyzed Nitrosation: When using sodium nitrite, the reaction is typically performed in an aqueous solution under acidic conditions. researchgate.net The temperature is kept low, often between 0-5 °C, by using an ice bath. This is to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid. researchgate.net The rate of nitrosation in this environment is dependent on the pH and the basicity of the amine precursor. dfg.de

Acid-Free Nitrosation: The use of tert-butyl nitrite (TBN) enables the reaction to proceed under neutral or base-catalyzed conditions, avoiding the use of strong acids. rsc.org These reactions can often be carried out at room temperature or with gentle heating (e.g., 45 °C) to increase the reaction rate for less reactive amines. rsc.org This method is compatible with acid-sensitive functional groups that might be present in more complex analogues. rsc.org

Below is an interactive data table summarizing the typical reaction conditions.

| Parameter | Traditional Method (Sodium Nitrite) | Modern Method (tert-Butyl Nitrite) |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | tert-Butyl Nitrite (TBN) |

| Catalyst/Co-reagent | Mineral Acid (e.g., HCl) | None (Solvent-free) |

| Temperature | 0-5 °C | Room Temperature to 45 °C |

| Solvent | Water | None (or organic solvent) |

| Key Advantage | Low-cost, well-established | High yield, acid-free, simple workup |

Following the completion of the nitrosation reaction, the this compound product must be isolated from the reaction mixture. A common initial step involves extraction of the product into an organic solvent, such as diethyl ether or dichloromethane. researchgate.netnih.gov This separates the desired compound from inorganic salts and other aqueous-soluble materials. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Further purification is often necessary to obtain a compound of high purity. For related N-nitroso compounds, purification techniques such as column chromatography are employed to separate the product from any unreacted starting materials or side products. google.com Depending on the physical properties of the final compound, recrystallization from a suitable solvent system may also be an effective purification method.

Endogenous Formation Pathways

Endogenous formation refers to the synthesis of N-nitroso compounds within a biological system, such as the human body. dfg.de This process is a significant area of study, as it represents a potential source of exposure to these compounds from dietary and environmental precursors.

The endogenous formation of this compound would occur if its precursors, N-ethylglycine and a nitrosating agent, are present together under appropriate physiological conditions. The primary site for such reactions in the human body is the acidic environment of the stomach. nih.gov Studies on glycine (B1666218) derivatives, such as glycine ethyl ester, have shown that they can react with nitrite under acidic conditions to form alkylating agents. nih.gov It is theorized that gastric nitrosation of peptides with an N-terminal glycine could produce analogous compounds that alkylate DNA. nih.gov Similarly, nitrosated glycine derivatives have been identified as a potential source of DNA adducts. dfg.de Therefore, if N-ethylglycine is present, either through diet or metabolic processes, it is susceptible to nitrosation in the stomach.

The key nitrosating agent in biological systems is derived from dietary nitrate (B79036) (NO₃⁻). nih.govtaylorandfrancis.com

Nitrate to Nitrite Conversion: A significant portion of ingested nitrate, commonly found in vegetables, is absorbed and circulated in the blood. nih.gov A fraction of this nitrate is actively secreted into saliva, where commensal bacteria on the tongue reduce it to nitrite (NO₂⁻). nih.govnih.gov

Formation of Nitrosating Agents: When this nitrite-rich saliva is swallowed, it enters the highly acidic environment of the stomach (low pH). nih.gov Here, nitrite is protonated to form nitrous acid (HNO₂). patsnap.com Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent. dfg.denih.gov

This endogenously formed N₂O₃ is highly reactive and can readily nitrosate secondary amines, such as N-ethylglycine, that may be present in the stomach from food, to form N-nitroso compounds. dfg.detaylorandfrancis.com

The following table details key components in the endogenous nitrosation pathway.

| Component | Role | Source/Formation Location |

| Nitrate (NO₃⁻) | Primary precursor | Dietary (e.g., vegetables) |

| Nitrite (NO₂⁻) | Intermediate | Formed from nitrate by oral bacteria |

| Nitrous Acid (HNO₂) | Active Nitrosating Species | Formed from nitrite in the acidic stomach |

| Dinitrogen Trioxide (N₂O₃) | Potent Nitrosating Agent | Formed from nitrous acid in the stomach |

| Secondary Amines | Substrate for Nitrosation | Dietary protein breakdown, endogenous sources |

Environmental and Biological Precursors Influencing Formation

The formation of N-nitroso compounds (NOCs), including this compound, is not a result of their direct presence in the environment but rather a chemical synthesis from precursor molecules. This synthesis is contingent on the availability of nitrosating agents and specific amine compounds, which are found in various environmental and biological settings. The interaction of these precursors under specific conditions dictates the rate and extent of N-nitrosamine formation.

Environmental Precursors

The key components for the environmental formation of this compound are nitrosating agents and the secondary amine, N-ethylglycine, or its constituent precursors.

Nitrosating Agents: Nitrates (NO₃⁻) and nitrites (NO₂⁻) are the principal nitrosating agents in the environment.

Sources of Nitrates and Nitrites: These compounds are naturally present in soil and water. They are extensively used in agriculture as fertilizers and in food production as preservatives, particularly for curing meats. acs.orgnih.gov Vegetables, especially leafy greens like spinach and lettuce, are significant dietary sources of nitrates. acs.org

Conversion Pathways: While nitrates are relatively stable, they can be reduced to nitrites by microbial action. frontiersin.orgnih.gov This conversion can occur in stored vegetables, increasing their potential to act as a precursor for nitrosation. frontiersin.org Additionally, nitrogen oxides (NOx), present as air pollutants from industrial emissions and vehicle exhaust, can also contribute to the formation of nitrosating agents in the environment.

Amine Precursors: The specific amine precursor for this compound is the secondary amino acid N-ethylglycine.

Sources of N-ethylglycine: While not extensively documented as a widespread environmental contaminant, N-ethylglycine has been detected in some natural products. nih.gov Its simpler precursors, glycine and ethylamine, are more common. Glycine is a fundamental amino acid present in all living organisms. nih.gov Amines, in general, are widely distributed in the environment and can be found in food, industrial products, and agricultural chemicals. nih.gov N-ethylglycine has been detected, though not quantified, in foods such as chicken and pork. foodb.ca

Biological Precursors and In Vivo Formation

A significant portion of human exposure to N-nitroso compounds is estimated to occur through endogenous formation within the body, primarily in the gastrointestinal tract. nih.govsemanticscholar.org This internal synthesis is influenced by dietary intake and the physiological conditions of the digestive system.

Nitrosating Agents in the Body:

Dietary Nitrate Conversion: The primary source of nitrites for endogenous nitrosation is dietary nitrate. nih.gov After ingestion, nitrates from plant-based foods are absorbed and circulated, with a portion being secreted into saliva. frontiersin.orgnih.gov Commensal bacteria in the oral cavity possess nitrate reductase enzymes that efficiently convert these nitrates into nitrites. frontiersin.orgnih.govresearchgate.net This nitrite-rich saliva is then swallowed, entering the acidic environment of the stomach. frontiersin.org

Gut Microbiota: Bacteria residing in the gut can also contribute to the reduction of any remaining dietary nitrate to nitrite. frontiersin.orgresearchgate.net

Amine Precursors in the Body:

Dietary Sources: The precursor N-ethylglycine can be ingested directly from food sources like meat and poultry. foodb.cahmdb.ca Its constituent components, glycine and ethylamine, are also derived from the diet. Glycine is abundant in protein-rich foods such as meat, fish, dairy, and legumes. doctorkiltz.compurovitalis.comdrianstern.com Threonine, another amino acid, can be converted into glycine within the body. foodunfolded.com

Endogenous Production: N-ethylglycine is also an endogenously produced metabolite and can be found in small amounts in the urine of healthy individuals. hmdb.ca

Factors Influencing Biological Formation: The conversion of these precursors into this compound is heavily dependent on the conditions within the body.

Gastric Acidity: The acidic environment of the stomach (pH 1.5-3.5) is a critical factor, as it catalyzes the reaction between nitrite (forming nitrous acid, HNO₂) and secondary amines like N-ethylglycine to produce N-nitrosamines. frontiersin.orgnih.gov

Bacterial Action: The role of the microbiome is crucial, not only in converting nitrate to nitrite but also in potentially facilitating the nitrosation reaction itself. frontiersin.orgwits.ac.za Certain bacteria, such as Helicobacter pylori, can influence the gastric environment and contribute to the formation of N-nitroso compounds. wits.ac.za

Inhibitors and Catalysts: The presence of other dietary components can influence formation. For instance, vitamin C (ascorbic acid) and vitamin E, often found in fruits and vegetables, are known to inhibit the nitrosation process. nih.govnih.gov Conversely, other substances like heme iron from red meat may promote it. nih.gov

Data Tables

Table 1: Summary of Key Precursors for this compound Formation

| Precursor Type | Precursor Compound | Environmental Sources | Biological/Dietary Sources |

|---|---|---|---|

| Nitrosating Agent | Nitrate (NO₃⁻) | Soil, water, fertilizers, air pollution (as NOx) | Vegetables (e.g., spinach, lettuce), drinking water, cured meats acs.orgnih.gov |

| Nitrosating Agent | Nitrite (NO₂⁻) | Formed from nitrate via microbial action in soil, water, and stored vegetables frontiersin.org | Formed from dietary nitrate by oral and gut microbiota; used as a food preservative in processed meats nih.govfrontiersin.orgnih.gov |

| Amine Precursor | N-ethylglycine | Detected in some natural products nih.gov | Detected in chicken and pork; an endogenous metabolite found in urine foodb.cahmdb.ca |

| Amine Precursor | Glycine | Ubiquitous in living organisms | Meat, fish, dairy products, legumes, bone broth nih.govdoctorkiltz.compurovitalis.com |

Table 2: Conditions Influencing the Formation of N-Nitroso Compounds

| Influencing Factor | Condition | Effect on Formation | Relevant Location |

|---|---|---|---|

| pH | Acidic (e.g., pH 1.5-3.5) | Promotes/Catalyzes Reaction | Stomach frontiersin.orgnih.gov |

| Microbiota | Presence of nitrate-reducing bacteria | Increases nitrite availability | Oral Cavity, Gut frontiersin.orgnih.govwits.ac.za |

| Temperature | Elevated Temperatures | Can increase reaction rates | Food preparation (e.g., frying) nih.gov |

| Dietary Components | Vitamin C, Vitamin E | Inhibit Formation | Stomach nih.govnih.gov |

| Dietary Components | Heme Iron | May Promote Formation | Gut nih.gov |

Mechanisms of Genotoxicity and Dna Interactions in in Vitro and Non Human Biological Systems

DNA Adduct Formation

The genotoxicity of N-Ethyl-N-nitrosoglycine is attributed to its ability to form covalent adducts with DNA nucleobases. This process involves the chemical modification of the DNA bases, which can interfere with DNA replication and transcription, ultimately leading to mutations. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

N-nitroso compounds, including those structurally similar to this compound, are known to be potent alkylating agents. These compounds can introduce alkyl groups, such as ethyl and carboxymethyl groups, onto the nitrogen and oxygen atoms of DNA bases. For instance, ethylating agents can form adducts like O6-ethylguanine, N7-ethylguanine, N3-ethyladenine, O4-ethylthymine, and O2-ethylthymine. nih.gov The formation of O6-alkylguanine is considered a particularly significant mutagenic lesion as it can lead to mispairing during DNA replication, resulting in GC to AT transition mutations. nih.gov

While direct studies specifying the full range of adducts formed by this compound are limited, the chemical structure suggests its potential to act as both an ethylating and carboxymethylating agent. The ethyl group can lead to the formation of various ethyl adducts on guanine (B1146940), adenine, and thymine (B56734).

The distribution of ethyl DNA adducts is not random and can be influenced by the sequence context of the DNA. Studies with the related compound N-ethyl-N-nitrosourea (ENU) have shown that the efficiency of adduct formation and subsequent repair can be affected by neighboring base pairs. For example, in E. coli, miscoding lesions are more likely to occur at specific purine-flanked guanine or thymine sites. nih.gov Furthermore, the repair machinery is less efficient at removing O6-ethylguanine and O4-ethylthymine lesions when they are flanked by G:C base pairs. nih.gov This suggests that certain DNA sequences may be more susceptible to the mutagenic effects of ethylating agents like this compound.

The relative abundance of different ethyl adducts can vary. For instance, after exposure to N-nitrosodiethylamine (NDEA), a related ethylating agent, the predominant adducts formed are N7-ethylguanine, O6-ethylguanine, O2-ethylthymine, and N3-ethyladenine. nih.gov

In addition to ethylation, N-nitroso compounds containing a glycine (B1666218) moiety, such as N-nitrosoglycine, are known to be carboxymethylating agents. nih.gov These compounds can lead to the formation of carboxymethyl DNA adducts, with O6-carboxymethylguanine (O6-CMeG) being a notable example. nih.gov The formation of O6-CMeG has been associated with exposure to N-nitroso compounds and is considered a pro-mutagenic lesion. nih.gov While research directly detailing the formation of carboxymethyl adducts by this compound is not extensively available, its chemical structure suggests a potential for such reactions.

Table 1: Examples of DNA Adducts Formed by Related N-Nitroso Compounds

| Adduct Type | Specific Adduct | Forming Agent (Example) | Potential Consequence |

| Ethyl Adduct | O6-ethylguanine | N-ethyl-N-nitrosourea (ENU) | Miscoding, GC→AT transitions |

| Ethyl Adduct | N7-ethylguanine | N-nitrosodiethylamine (NDEA) | Depurination, DNA strand breaks |

| Ethyl Adduct | O4-ethylthymine | N-ethyl-N-nitrosourea (ENU) | Miscoding, AT→GC transitions |

| Carboxymethyl Adduct | O6-carboxymethylguanine | N-nitrosoglycine | Pro-mutagenic lesion |

DNA Damage Response and Repair Mechanisms in Non-Human Models

Cells possess sophisticated DNA repair pathways to counteract the genotoxic effects of alkylating agents. These mechanisms are crucial for maintaining genomic integrity and preventing the fixation of mutations that can lead to cancer.

The Base Excision Repair (BER) pathway is a primary mechanism for repairing small, non-helix-distorting DNA lesions, including those caused by alkylation. nih.gov BER is initiated by DNA glycosylases that recognize and remove the damaged base by cleaving the N-glycosidic bond. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence. nih.gov

The BER pathway is responsible for the removal of N-methylated and N-ethylated DNA adducts, such as N7-methylguanine and N3-methyladenine. nih.gov Alkyladenine DNA glycosylase (AAG) is a key enzyme in this process, recognizing and excising these lesions. nih.gov Studies in AAG-deficient mice have demonstrated an increased susceptibility to colon cancer formation when exposed to NOC-related compounds, highlighting the protective role of BER. nih.gov

A critical direct damage reversal pathway involves the enzyme O6-alkylguanine-DNA methyltransferase (MGMT), also known as O6-methylguanine-DNA methyltransferase (AGT). nih.gov MGMT specifically repairs O6-alkylguanine adducts by transferring the alkyl group from the guanine base to a cysteine residue within its own active site. nih.gov This action restores the guanine base in a single step but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. nih.gov

The capacity of a cell to repair O6-ethylguanine is directly related to its level of MGMT activity. nih.gov Besides methyl adducts, MGMT can also repair longer-chain alkyl adducts, including ethyl, n-propyl, and n-butyl groups. nih.gov Furthermore, MGMT has been shown to participate in the repair of O6-carboxymethylguanine. nih.gov The efficiency of this repair can be a critical determinant in the carcinogenic potential of alkylating agents.

Table 2: DNA Repair Pathways for Adducts Formed by N-Nitroso Compounds

| Repair Pathway | Key Enzyme(s) | Target Adducts (Examples) | Mechanism of Action |

| Base Excision Repair (BER) | Alkyladenine DNA glycosylase (AAG) | N7-ethylguanine, N3-ethyladenine | Excision of the damaged base, followed by strand incision, gap filling, and ligation. |

| Direct Damage Reversal | O6-alkylguanine-DNA methyltransferase (MGMT/AGT) | O6-ethylguanine, O6-carboxymethylguanine | Direct transfer of the alkyl group from the DNA base to the enzyme. |

Nucleotide Excision Repair (NER) Pathways

Scientific literature detailing the specific interaction of this compound with Nucleotide Excision Repair (NER) pathways is limited. However, the function of NER provides context for its potential role. NER is a versatile DNA repair mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions. atlasgeneticsoncology.orgwikipedia.orgfrontiersin.org The process involves the recognition of the lesion, dual incision of the damaged strand on both sides of the adduct, excision of the oligonucleotide containing the damage, and synthesis of a new DNA strand using the intact complementary strand as a template. atlasgeneticsoncology.orgyoutube.com

NER is traditionally associated with damage from agents like ultraviolet (UV) radiation or polycyclic aromatic hydrocarbons. wikipedia.org While the primary repair pathways for the small ethyl adducts typically formed by N-nitroso compounds are Base Excision Repair (BER) and direct reversal by O⁶-alkylguanine-DNA alkyltransferase (MGMT), NER could theoretically be involved if the resulting adducts cause significant structural distortion of the DNA helix. nih.gov Without specific studies on this compound, its reliance on the NER pathway remains theoretical.

Translesion Synthesis (TLS) Polymerases

Direct research on the role of Translesion Synthesis (TLS) polymerases in response to DNA damage induced by this compound is not extensively available. TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise block the progression of the replicative polymerases. embopress.org Specialized TLS polymerases, such as polymerase η (eta), ι (iota), and κ (kappa), are recruited to the stalled replication fork. nih.govnih.gov

These polymerases have a more open active site, enabling them to accommodate distorted DNA templates. However, this flexibility often comes at the cost of lower fidelity, making the process inherently mutagenic. embopress.org For example, TLS polymerases might insert an incorrect base opposite a DNA adduct. The fidelity of the process depends on both the specific lesion and the particular TLS polymerase involved. embopress.org In the context of ethyl adducts formed by related N-nitroso compounds, TLS polymerases would be critical in preventing replication fork collapse and cell death, but their error-prone nature would contribute to the induction of point mutations. nih.gov

Mutagenic Potential in Non-Human Models

The mutagenic potential of N-nitroso compounds is well-established, stemming from their ability to form promutagenic DNA adducts.

Induction of Point Mutations and Chromosomal Aberrations in In Vitro Systems

While specific mutational spectra for this compound are not well-documented, data from the closely related compound N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) shows that it forms a range of ethyl adducts with DNA. These include 3-ethyladenine, 7-ethylguanine, and, most critically, O⁶-ethylguanine. epa.gov The O⁶-ethylguanine adduct is highly miscoding; during DNA replication, it preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations. nih.gov This type of point mutation is a hallmark of many simple alkylating agents.

The formation of various adducts at different nitrogen and oxygen atoms in DNA bases can disrupt DNA replication and repair, potentially leading to single-strand or double-strand breaks. If these breaks are repaired incorrectly, they can result in larger-scale chromosomal aberrations, such as deletions, translocations, or aneuploidy.

Table 1: Potential Premutagenic DNA Adducts of Ethylating N-Nitroso Compounds This table illustrates adducts formed by related compounds, such as N-ethyl-N'-nitro-N-nitrosoguanidine, which are expected to be similar to those formed by this compound.

| Adduct Type | DNA Base Affected | Common Mutational Consequence |

| O⁶-ethylguanine | Guanine | G:C → A:T Transition |

| O⁴-ethylthymine | Thymine | T:A → C:G Transition |

| O²-ethylthymine | Thymine | T:A → C:G Transition |

| 7-ethylguanine | Guanine | Less directly mutagenic, can lead to depurination |

| 3-ethyladenine | Adenine | Cytotoxic, can block replication |

Genotoxicity Assays and Biomarker Application in Non-Human Cell Lines (e.g., Ames test, Mouse Lymphoma Assay, Comet Assay, Micronucleus Assay, ToxTracker)

Ames Test: This bacterial reverse mutation assay is used to detect point mutations. N-nitroso compounds that induce base-pair substitutions are frequently positive in this test, particularly in strains like TA100 and TA1535, which detect this type of mutation. researchgate.net

Mouse Lymphoma Assay (MLA): This in vitro assay in mammalian cells detects a broad range of genetic damage, including point mutations and chromosomal alterations, at the thymidine (B127349) kinase (Tk) locus. springernature.comnih.govspringernature.com The ability to distinguish between small-colony (clastogenic) and large-colony (point mutation) mutants provides insight into the mechanism of genotoxicity. nih.gov

Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells. wikipedia.orgnih.govneb.com Treatment with a genotoxic agent like an N-nitroso compound would be expected to increase DNA migration, forming a "comet" tail, indicative of DNA damage. nih.gov

Micronucleus Assay: This test detects chromosomal damage or damage to the mitotic apparatus. researchgate.net It identifies micronuclei (small, extra-nuclear bodies) in the cytoplasm of exposed cells, which contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nucleus during cell division. nih.gov

ToxTracker® Assay: This is a mammalian stem cell-based reporter assay that provides mechanistic insight into the nature of a compound's genotoxicity. criver.comnih.gov It uses different fluorescent reporter cell lines to identify not only DNA damage but also oxidative stress and protein damage, helping to characterize the mode of action. toxys.comtoxys.com

Table 2: Overview of Standard Genotoxicity Assays

| Assay Name | Primary Endpoint Detected | Relevance to this compound |

| Ames Test | Gene mutations (base-pair substitutions, frameshifts) in bacteria. | Data not available in reviewed literature. |

| Mouse Lymphoma Assay (MLA) | Gene mutations and chromosomal aberrations in mammalian cells. | Data not available in reviewed literature. |

| Comet Assay | DNA single- and double-strand breaks in individual cells. | Data not available in reviewed literature. |

| Micronucleus Assay | Chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity). | Data not available in reviewed literature. |

| ToxTracker® | Mechanistic assessment of DNA damage, oxidative stress, and protein damage. | Data not available in reviewed literature. |

Structure-Activity Relationships Governing Genotoxic Mechanisms

The genotoxic mechanism of N-nitroso compounds is strongly governed by their chemical structure. nih.gov Key structure-activity relationships (SAR) for this class include:

Requirement for Metabolic Activation: For many N-nitrosamines, metabolic activation is essential. The primary mechanism is α-carbon hydroxylation, which is inhibited by substitution at the α-carbon. nih.gov Compounds lacking α-hydrogens are generally less potent or inactive through this pathway. This compound possesses α-hydrogens on its ethyl group, making it a substrate for this activation pathway.

Nature of the Alkyl Group: The type of alkyl group influences carcinogenic potency. For instance, N-nitrosodiethylamine (NDEA) is generally a more potent carcinogen than N-nitrosodimethylamine (NDMA). nih.gov The ethyl group of this compound suggests a significant potential for genotoxicity.

Steric Hindrance: Increased steric bulk near the α-carbon can decrease the rate of metabolic activation and reduce genotoxic potency. acs.org The structure of this compound does not present significant steric hindrance.

Electronic Effects: Electron-withdrawing groups near the nitroso moiety can influence the stability of the compound and its reactivity. The glycine group's carboxylic acid function would be expected to influence the electronic properties of the molecule, though specific studies are needed to confirm the effect on its genotoxic mechanism.

These SAR principles allow for a qualitative prediction of a compound's potential genotoxicity based on its molecular features, placing this compound within the cohort of concern for N-nitroso compounds. nih.govacs.org

Analytical Methodologies for Detection and Quantification of N Ethyl N Nitrosoglycine and Its Metabolites

Sample Preparation Techniques for Environmental and Biological Matrices

The initial and often most critical step in the analysis of ENNG is the preparation of the sample. This process aims to isolate the target analyte from the complex sample matrix, concentrate it, and remove interfering substances. The choice of technique depends on the nature of the sample (e.g., water, soil, biological fluids) and the subsequent analytical method.

Solid Phase Extraction (SPE): This technique is widely used for the extraction of N-nitrosamines from aqueous samples. lcms.cznih.gov For a polar compound like ENNG, which contains a carboxylic acid group, a mixed-mode or a specific ion-exchange sorbent would be most effective. A common approach involves using a strong cation-exchange polymeric sorbent. nih.gov The general procedure includes conditioning the SPE cartridge, loading the sample, washing away interfering compounds, and finally eluting the analyte with a suitable solvent. For N-nitroso amino acids, anion exchange SPE cartridges can also be employed to retain the negatively charged carboxylate group.

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For ENNG, the pH of the aqueous sample would be adjusted to below its pKa to protonate the carboxylic acid group, thereby increasing its solubility in an organic solvent like dichloromethane or ethyl acetate. nih.gov This method is effective but can be labor-intensive and may require large volumes of organic solvents. acs.org

A comparison of these two methods for compounds similar to ENNG is presented below:

| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Selectivity | High (sorbent can be chosen for specific analyte properties) | Moderate to Low |

| Solvent Consumption | Low | High |

| Automation Potential | High | Moderate |

| Sample Throughput | High | Low |

| Common Sorbents/Solvents | Strong Cation Exchange, Anion Exchange, Reversed-Phase (C18) | Dichloromethane, Ethyl Acetate |

Following extraction, the sample extract is often too dilute for direct analysis and requires concentration. This is typically achieved by gentle evaporation of the solvent under a stream of nitrogen.

Derivatization: For analysis by Gas Chromatography (GC), derivatization is often necessary for non-volatile and polar compounds like ENNG. semanticscholar.orglibretexts.org The primary purpose of derivatization is to increase the volatility and thermal stability of the analyte. jfda-online.com For the carboxylic acid group in ENNG, common derivatization strategies include:

Esterification: Converting the carboxylic acid to a more volatile ester, for example, by reaction with diazomethane or an alcohol in the presence of an acid catalyst. nih.gov

Silylation: Reacting the active hydrogen of the carboxylic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. libretexts.org

For Liquid Chromatography (LC) analysis, derivatization is generally not required for ENNG as it can be analyzed directly. However, in some cases, derivatization can be used to improve detection sensitivity, for instance, by introducing a fluorescent tag. libretexts.org

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) serves as a cornerstone for the analytical methodologies applied to the detection and quantification of N-Ethyl-N-nitrosoglycine and its associated metabolic products. When coupled with liquid chromatography (LC), MS offers unparalleled sensitivity and specificity, making it indispensable for identifying trace levels of these compounds in complex matrices. researchgate.net The combination of chromatographic separation with mass analysis allows for the confident identification and precise measurement of the target analyte, its metabolites, and its DNA adducts. researchgate.net

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely employed for the quantification of N-nitroso compounds. researchgate.netrsc.org This methodology involves the selection of a specific precursor ion (typically the protonated molecule [M+H]⁺ of the target compound) in the first mass spectrometer, followed by its fragmentation through collision-induced dissociation (CID). The resulting characteristic product ions are then detected in the second mass spectrometer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and significantly reduces background noise, enabling detection at very low concentrations. rsc.org

The specificity of MS/MS is crucial for distinguishing the analyte from other co-eluting compounds in a complex sample. The selection of unique precursor-to-product ion transitions is fundamental to developing a robust and reliable quantitative method. For this compound, hypothetical transitions can be predicted based on its chemical structure and the known fragmentation patterns of similar N-nitroso compounds.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mode |

|---|---|---|---|---|

| This compound | 133.05 | 87.04 | 15 | Positive ESI (MRM) |

| This compound | 133.05 | 56.05 | 20 | Positive ESI (MRM) |

Note: The values presented are hypothetical and serve for illustrative purposes. Actual parameters require experimental optimization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with UHPLC systems, provides highly accurate mass measurements, which are critical for the unambiguous identification of compounds. lcms.czrsc.orgresearchgate.net Instruments such as the Orbitrap mass spectrometer can achieve mass accuracies in the low parts-per-million (ppm) range, allowing for the determination of elemental compositions for the parent compound and its metabolites. thermofisher.comthermofisher.com This capability is invaluable for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas.

The application of LC-HRMS is essential in metabolite profiling studies where the identities of metabolic products are unknown. nih.govnih.gov By comparing the experimentally measured accurate mass to theoretical masses of potential biotransformation products, researchers can generate a list of putative metabolite candidates for further structural elucidation via tandem mass spectrometry. nih.govnih.gov This approach minimizes the risk of false identifications and provides a high degree of confidence in the results.

Table 2: Theoretical Exact Masses of this compound and Potential Metabolites

| Compound | Chemical Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| This compound | C₄H₈N₂O₃ | 133.0608 |

| Hydroxylated this compound | C₄H₈N₂O₄ | 149.0557 |

| N-Nitrosoglycine (De-ethylated) | C₂H₄N₂O₃ | 105.0295 |

Identification and Quantification of DNA Adducts and Biochemical Metabolites

N-nitroso compounds are known to exert genotoxic effects through the formation of covalent adducts with DNA. nih.govresearchgate.net Mass spectrometry is a powerful tool for the identification and quantification of these DNA adducts, which serve as critical biomarkers of exposure and potential carcinogenic risk. nih.govnih.gov The analytical process typically involves the isolation of DNA from tissues or cells, followed by enzymatic or chemical hydrolysis to break the DNA down into individual nucleosides or bases. nih.gov This mixture is then analyzed by LC-MS/MS or LC-HRMS to detect the modified nucleosides.

Ethylating agents, such as N-ethyl-N-nitrosourea, are known to form a variety of DNA adducts, including modifications to the phosphate backbone (ethyl phosphotriesters) and to the DNA bases themselves. nih.gov For instance, N²-ethyl-2′-deoxyguanosine is a known adduct formed by ethylating agents. nih.gov The detection of such adducts provides direct evidence of DNA damage resulting from exposure. HRMS-based methods are also employed for the comprehensive profiling of biochemical metabolites in biological fluids like urine, which can reveal pathways of metabolic activation and detoxification. nih.govnih.gov

Table 3: Potential DNA Adducts from this compound Exposure

| DNA Adduct | Abbreviation | Analytical Method |

|---|---|---|

| N²-ethyl-2′-deoxyguanosine | N²-ethyl-dG | LC-MS/MS, LC-HRMS |

| O⁶-ethyl-2′-deoxyguanosine | O⁶-ethyl-dG | LC-MS/MS, LC-HRMS |

| Ethyl phosphotriester | - | LC-HRMS |

Environmental Occurrence, Fate, and Degradation of N Nitrosoglycines

Natural Occurrence and Distribution in Various Matrices

N-nitroso compounds are not typically found in high concentrations in the environment as direct contaminants but are often formed from precursor compounds. github.io These precursors, namely nitrites and secondary or tertiary amines, are widespread in various environmental media. github.io The formation of N-nitroso compounds can occur in soil, water, and air, as well as in certain food products, particularly those treated with nitrites like cured meats and some fish. github.io

While specific data on the natural occurrence of N-Ethyl-N-nitrosoglycine is limited, the presence of its precursors suggests the potential for its formation in diverse environmental matrices. For instance, glycine (B1666218), a common amino acid, and ethylamines can react with nitrosating agents present in the environment. The detection of other N-nitroso compounds, such as N-nitrosodimethylamine (NDMA), in urban air samples and river water points to the possibility of analogous compounds like this compound also being present, albeit likely at very low concentrations, in the parts per billion range. github.io The complexity of the environmental matrix and the low concentrations of these compounds make their detection and quantification challenging. who.int

Degradation Pathways in Environmental Systems

The persistence of N-Nitrosoglycines in the environment is dictated by various degradation processes, including hydrolysis, phototransformation, and biodegradation. These pathways determine the ultimate fate and potential for accumulation of these compounds in different environmental compartments.

The stability of N-nitroso compounds to hydrolysis can vary significantly depending on the specific compound and environmental conditions such as pH. While some N-nitrosamides can undergo hydrolysis, N-nitrosamines are generally more resistant to this degradation pathway. The hydrolysis of N-nitrosamides can be influenced by the acidity of the medium. researchgate.net For N-nitrosated amino acids, the stability of the N-nitroso bond is a key factor in their persistence. Research on other N-nitroso compounds suggests that the rate of hydrolysis is pH-dependent.

Phototransformation, or degradation by light, is a significant pathway for the breakdown of many organic compounds in the environment. N-nitroso compounds can undergo photolysis, particularly in aqueous environments. mdpi.com The process involves the absorption of light energy, which can lead to the cleavage of the N-N bond. mdpi.com The photolysis of N-nitrosamides in acidic media has been shown to result in denitrosation, breaking the compound down. researchgate.net The effectiveness of phototransformation is dependent on factors such as the intensity and wavelength of light, the presence of other substances in the water that may absorb light, and the chemical structure of the N-nitroso compound itself.

Microbial activity plays a crucial role in the degradation of organic pollutants in soil and water. The biodegradation of N-nitroso compounds has been observed, although the rates and mechanisms can vary. Studies on N-nitrosodimethylamine (NDMA) have shown that it can be biodegraded by various bacteria. hi.is The biodegradation of glycine, a precursor to N-Nitrosoglycines, is also well-documented, with many microorganisms capable of utilizing it as a carbon and nitrogen source. nih.govnih.gov This suggests that microbial communities in soil and water may have the potential to degrade N-Nitrosoglycines. The process of denitrification, carried out by bacteria, can also play a role in the transformation of glycine-derived compounds. nih.gov The efficiency of biodegradation is influenced by environmental factors such as temperature, pH, oxygen availability, and the composition of the microbial community.

Transport and Distribution Mechanisms in Environmental Compartments

The movement and distribution of N-Nitrosoglycines in the environment are governed by their physical and chemical properties, as well as the characteristics of the environmental compartments. The mobility of nitrogen compounds in soil, for example, is influenced by soil type, organic matter content, and water flow. epa.gov Nitrate (B79036), a precursor to N-nitroso compounds, is known to be highly mobile in soil and can leach into groundwater. epa.gov

The transport of N-Nitrosoglycines will depend on their water solubility, volatility, and tendency to adsorb to soil particles. Compounds with higher water solubility and lower adsorption potential are more likely to be transported with water flow, potentially contaminating groundwater and surface water. Conversely, compounds that strongly adsorb to soil particles will be less mobile. The ultimate distribution of this compound in the environment will be a result of the interplay between these transport mechanisms and the degradation processes discussed previously.

Interactive Data Table: Environmental Fate of N-Nitroso Compounds

| Process | Description | Influencing Factors | General Observations for N-Nitroso Compounds |

| Natural Occurrence | Formation from precursors in the environment. | Presence of nitrites and amines. | Detected in air, water, and some foods at low concentrations. |

| Hydrolysis | Breakdown by reaction with water. | pH, chemical structure. | Varies among different N-nitroso compounds; generally slow for nitrosamines. |

| Phototransformation | Degradation by sunlight. | Light intensity, wavelength, water chemistry. | Can be a significant degradation pathway in aqueous environments. |

| Biodegradation | Breakdown by microorganisms. | Microbial community, temperature, oxygen. | Demonstrated for some nitrosamines; potential for N-Nitrosoglycines. |

| Transport | Movement through soil, water, and air. | Solubility, adsorption, volatility. | Mobile compounds can leach into groundwater. |

Future Directions and Research Gaps in N Ethyl N Nitrosoglycine Studies

Advancements in Methodologies for Detection and Structural Characterization

The detection and characterization of N-nitroso compounds have significantly advanced, yet specific methodologies for N-Ethyl-N-nitrosoglycine are not extensively documented. A significant research gap exists in developing and validating analytical methods tailored to this compound.

Future research should focus on adapting and refining existing advanced analytical techniques for the specific detection and quantification of this compound in various matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of N-nitrosamines. nih.gov The development of methods using high-resolution mass spectrometry (HRMS) could offer enhanced selectivity and sensitivity, which is crucial for detecting trace levels of this compound in complex biological and environmental samples. acs.org

Moreover, there is a need for the development of novel detection strategies. One promising area is the use of coulometric mass spectrometry (CMS), which has been explored for the absolute quantitation of N-nitrosamines without the need for standards. acs.org Applying and validating such a technique for this compound would represent a significant step forward.

Structural characterization is another area requiring further research. While mass spectrometry provides valuable information on the molecular weight and fragmentation of N-nitroso compounds, more detailed structural elucidation of this compound and its potential metabolites and adducts is needed. nih.govacs.org Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy could be employed for this purpose, although challenges related to sample purity and concentration will need to be addressed.

Table 1: Potential Advanced Analytical Techniques for this compound Research

| Technique | Potential Application for this compound | Research Gap |

| LC-HRMS | High-sensitivity detection and quantification in biological fluids and tissues. | Method development and validation specific to this compound. |

| GC-MS/MS | Analysis of volatile derivatives or after appropriate derivatization. | Lack of established derivatization protocols for this compound. |

| Coulometric MS | Absolute quantification without the need for a specific analytical standard. | Application and validation of the technique for this compound. |

| NMR Spectroscopy | Unambiguous structural confirmation of the compound and its interaction products. | Requires isolation of sufficient quantities of pure material. |

In-depth Mechanistic Studies of Biochemical Interactions in Non-Human Systems

Understanding the biochemical interactions of this compound is fundamental to assessing its biological activity. Currently, there is a significant lack of in-depth mechanistic studies on this specific compound in non-human systems.

A primary research focus should be on the metabolic activation of this compound. It is hypothesized that, like other N-nitrosamines, it may undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates. nih.govnih.gov Studies using liver microsomes from different non-human species (e.g., rat, mouse) could elucidate the specific enzymes involved and the metabolites formed. nih.govmdpi.comjefferson.eduresearchgate.net

A crucial area for investigation is the interaction of metabolically activated this compound with macromolecules, particularly DNA. The formation of DNA adducts is a key mechanism in the carcinogenicity of many N-nitroso compounds. nih.govmdpi.com Research is needed to identify the specific DNA adducts formed by this compound, such as O6-ethylguanine and O4-ethylthymine, and to quantify their formation in different tissues of non-human models. This would provide critical insights into its potential mutagenicity and carcinogenicity.

Furthermore, studies on the repair of DNA adducts induced by this compound are warranted. The efficiency of DNA repair pathways can significantly influence the ultimate biological outcome of exposure. nih.gov Investigating the activity of enzymes like O6-alkylguanine-DNA alkyltransferase (AGT) in response to this compound-induced DNA damage in non-human systems would be highly informative.

Development of Predictive Models for Biological Activity in Non-Human Contexts

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in toxicology for forecasting the biological activity of chemicals and reducing reliance on animal testing. nih.govtoxicology.orgnih.gov While numerous QSAR models have been developed for the carcinogenicity and mutagenicity of N-nitroso compounds as a class, there is a gap in models specifically validated for N-nitroso amino acids like this compound. nih.govacs.orgacs.orgnih.govacs.orgnih.govusp.orglhasalimited.orgacs.org

Future research should aim to develop and validate QSAR models that can accurately predict the biological activity of this compound. This would involve compiling a robust dataset of structurally related N-nitroso compounds with known biological activities and using this data to train and test predictive models. nih.govresearchgate.netbioscipublisher.com Quantum mechanical approaches could also be employed to calculate molecular descriptors that are relevant to the compound's reactivity and interaction with biological targets. nih.govusp.org

The development of physiologically based pharmacokinetic (PBPK) models for this compound in non-human species is another important research direction. Such models could simulate the absorption, distribution, metabolism, and excretion of the compound, providing valuable insights into its internal dosimetry and potential target organ toxicity.

Table 2: Research Needs for Predictive Modeling of this compound

| Modeling Approach | Objective | Key Research Gaps |

| QSAR | Predict mutagenic and carcinogenic potential based on molecular structure. | Lack of specific models for N-nitroso amino acids; need for high-quality experimental data for model training and validation. |

| Quantum Mechanics | Understand the chemical reactivity and mechanisms of DNA adduct formation. | Requires significant computational resources and expertise. |

| PBPK Modeling | Simulate the fate of the compound in a biological system to predict target organ concentrations. | Need for experimental data on the compound's physicochemical properties and metabolic rates in different species. |

Elucidation of Specific Formation Pathways in Complex Biological Systems

The formation of N-nitroso compounds can occur endogenously from the reaction of nitrosating agents with precursor amines. nih.govdfg.dedfg.denih.govepa.gov A significant research gap exists in understanding the specific pathways leading to the formation of this compound in complex biological systems.

Future studies should investigate the potential for endogenous formation of this compound from its precursors, namely ethylglycine and a nitrosating agent such as nitrite (B80452). chemicalbook.com Research on the nitrosation of glycine (B1666218) ethyl ester has shown that such reactions can occur under physiologically relevant conditions. nih.govresearchgate.netnih.gov Similar studies are needed to determine the kinetics and conditions that favor the nitrosation of ethylglycine.

The role of the local biochemical environment, such as pH and the presence of catalysts or inhibitors, on the formation of this compound needs to be elucidated. For example, the acidic environment of the stomach is known to facilitate nitrosation. Investigations into the potential for microbial involvement in the formation of this compound in other parts of the body, such as the gut, are also warranted.

Understanding the sources of the precursor, ethylglycine, is another important aspect. It may be present in the diet or could be formed metabolically. Identifying the sources and bioavailability of ethylglycine is crucial for assessing the risk of endogenous this compound formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.